molecular formula C16H23NO3 B13659203 2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13659203
M. Wt: 277.36 g/mol
InChI Key: AFZTXHMJCGADRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the protection of the amine group of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection under mild conditions. The methoxy group also contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11-14-7-6-13(19-5)10-12(14)8-9-17(11)15(18)20-16(2,3)4/h6-7,10-11H,8-9H2,1-5H3

InChI Key

AFZTXHMJCGADRZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)OC

Origin of Product

United States

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